1H-Indole, 1-(chloroacetyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZRGMJVCIVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455788 | |
| Record name | 1H-Indole, 1-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-53-7 | |
| Record name | 1H-Indole, 1-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Classification and Foundational Significance of 1h Indole, 1 Chloroacetyl
Categorization as a Heterocyclic Indole (B1671886) Derivative
1H-Indole, 1-(chloroacetyl)- is classified as a heterocyclic indole derivative. ontosight.aiontosight.ai The core of its structure is the indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. ontosight.aismolecule.commdpi.com The defining feature of this particular derivative is the presence of a chloroacetyl group attached to the nitrogen atom of the indole ring. ontosight.aiontosight.ai This substitution at the N-1 position is a key characteristic that dictates its reactivity and utility in chemical synthesis. scite.ai The indole scaffold itself is a privileged structure found in numerous biologically active compounds and natural products. chemenu.comnih.gov
Role as an Acylated Indole in Synthetic Organic Chemistry
The presence of the chloroacetyl group categorizes 1H-Indole, 1-(chloroacetyl)- as an acylated indole. Acylation, the process of introducing an acyl group, at the nitrogen of the indole ring is a common strategy in organic synthesis. bhu.ac.in In the case of 1H-Indole, 1-(chloroacetyl)-, the chloroacetyl moiety introduces a reactive electrophilic site. ontosight.ai This reactivity is primarily due to the presence of the chlorine atom, which is a good leaving group, and the adjacent carbonyl group that activates the carbon-chlorine bond towards nucleophilic substitution. smolecule.comevitachem.com
This inherent reactivity makes 1H-Indole, 1-(chloroacetyl)- a valuable intermediate for the synthesis of a variety of more complex indole derivatives. ontosight.ainih.govderpharmachemica.com For instance, the chloroacetyl group can be readily displaced by a wide range of nucleophiles, such as amines and thiols, to introduce new functional groups and build larger molecular architectures. smolecule.comevitachem.com The synthesis of 1H-Indole, 1-(chloroacetyl)- itself is typically achieved through the reaction of indole with chloroacetyl chloride, often in the presence of a base. ontosight.airesearchgate.net
Fundamental Relevance in Scaffold Development
The indole nucleus is a fundamental scaffold in drug discovery and development, with many indole-containing compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aimdpi.comnih.govnih.gov 1H-Indole, 1-(chloroacetyl)- plays a crucial role as a starting material or key intermediate in the development of new molecular scaffolds based on the indole core. chemenu.comnih.gov
The ability to functionalize the chloroacetyl group allows for the systematic modification of the indole structure, a process known as molecular hybridization. nih.gov This strategy is employed to design and synthesize novel compounds with potentially enhanced or targeted biological activities. ontosight.ainih.gov For example, by reacting 1H-Indole, 1-(chloroacetyl)- with various heterocyclic amines, researchers can generate libraries of new indole derivatives for screening as potential therapeutic agents. nih.gov The modification of the indole scaffold with the chloroacetyl group can significantly influence the biological profile of the resulting compounds, offering opportunities for the design of new drugs. ontosight.ai
Chemical and Physical Properties of Indole Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 1-(chloroacetyl)-1H-indole-2,3-dione | C10H6ClNO3 | 223.61 |
| 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- | C12H12ClNO | - |
| 1H-Indole-5-sulfonamide, 1-(2-chloroacetyl)-2,3-dihydro- | C10H11ClN2O3S | 274.72 |
| 2-(2-((1-(Chloroacetyl)-4-piperidinyl)methyl)-1,3-dioxolan-2-yl)-1H-indole | C19H23ClN2O3 | 362.8 |
| 1-Ethyl-2-chloro-3-acetyl-1H-indole | C12H12ClNO | 221.684 |
Data sourced from PubChem and other chemical databases. smolecule.comevitachem.comnih.govchembk.com
N-Acylation of Indole Precursors
N-acylation is a fundamental reaction in indole chemistry. While indoles can undergo acylation at the C3 position, selective N-acylation is crucial for synthesizing compounds like 1H-Indole, 1-(chloroacetyl)-. This process typically requires the use of unstable and reactive acylating agents, such as acyl chlorides, which necessitates careful control of reaction conditions to ensure high chemoselectivity and good functional group tolerance nih.gov. The direct acylation of the indole nitrogen with chloroacetyl chloride is the most common and direct route to the target compound.
Reaction of Indole with Chloroacetyl Chloride
The most direct method for the synthesis of 1H-Indole, 1-(chloroacetyl)- involves the reaction of indole with chloroacetyl chloride evitachem.comnih.gov. In this electrophilic substitution reaction, the nitrogen atom of the indole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the N-acylated indole product along with hydrochloric acid (HCl) as a byproduct evitachem.comwikipedia.org.
The general reaction is as follows: Indole + Chloroacetyl Chloride → 1H-Indole, 1-(chloroacetyl)- + HCl
This acylation is a standard method for producing N-acylindoles, which are significant motifs in many biologically active molecules and pharmaceuticals nih.govrsc.org.
Role of Basic Conditions in Acylation
Triethylamine (B128534) (Et₃N) is a commonly employed organic base in the N-acylation of indoles evitachem.com. As a tertiary amine, it is non-nucleophilic and serves primarily as an acid scavenger wikipedia.org. It reacts with the hydrochloric acid produced during the acylation to form triethylammonium (B8662869) chloride, a salt that is typically soluble in the reaction solvent or can be easily removed during the workup process evitachem.comwikipedia.org. The reaction is generally performed by dissolving indole in a suitable solvent, followed by the addition of chloroacetyl chloride and then triethylamine to neutralize the resulting acid evitachem.com.
| Reagent | Role |
| Indole | Nucleophile |
| Chloroacetyl Chloride | Acylating Agent |
| Triethylamine | Base (Acid Scavenger) |
Stronger bases like sodium hydride (NaH) or milder inorganic bases such as potassium carbonate (K₂CO₃) can also be utilized for the N-acylation of indole nih.govresearchgate.net.
Sodium Hydride (NaH): Sodium hydride is a powerful, non-nucleophilic base that deprotonates the indole nitrogen to form a highly nucleophilic indolide anion. This anion then readily reacts with chloroacetyl chloride in a subsequent step nih.gov. This two-step, one-pot process is very effective for achieving selective N-substitution. The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) nih.gov.
Potassium Carbonate (K₂CO₃): Potassium carbonate is a milder and more convenient base used for N-alkylation and acylation of indoles researchgate.net. It is effective in promoting the reaction between indole and chloroacetyl chloride, often in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) . K₂CO₃ is considered an inexpensive, safe, and efficient basic catalyst for various organic transformations, including acylation reactions researchgate.netpnu.ac.ir. Studies comparing different bases have shown that K₂CO₃ provides excellent results in the synthesis of esters and related compounds pnu.ac.ir.
| Base | Typical Solvent | Mechanism |
| Sodium Hydride (NaH) | DMF, DMSO | Deprotonation of indole to form indolide anion |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | In-situ neutralization of HCl |
Pyridine (B92270) is another heterocyclic organic base frequently used in acylation reactions doubtnut.comvedantu.com. Similar to triethylamine, its primary role is to act as a base to neutralize the acidic byproduct (HCl) formed during the reaction, thereby driving the equilibrium towards the product side and increasing the yield doubtnut.comvedantu.com. Pyridine can also act as a nucleophilic catalyst in some acylation reactions. However, in the context of chloroacetylation of indole, its use under certain conditions, for example in toluene (B28343), has been reported to lead to complex product mixtures researchgate.net.
Solvent System Optimization
The choice of solvent is crucial for optimizing the yield and purity of 1H-Indole, 1-(chloroacetyl)-. The ideal solvent should effectively dissolve the reactants while being inert to the reaction conditions.
Commonly used solvents include:
Dichloromethane (CH₂Cl₂): This is a widely used solvent due to its ability to dissolve both indole and chloroacetyl chloride effectively and its relatively low boiling point, which facilitates product isolation evitachem.com.
Dry Dimethylformamide (DMF) and Acetonitrile (CH₃CN): These polar aprotic solvents are often preferred to minimize the potential for hydrolysis of the reactive chloroacetyl chloride . Anhydrous conditions are important to prevent the acylating agent from reacting with water.
Xylene and Toluene: While used in some acylation procedures, these non-polar aromatic solvents may not always be optimal. For instance, using xylene has been observed to lower the yield in certain N-acylation reactions clockss.org.
The optimization of the solvent system is a key factor in developing an efficient and high-yielding synthesis protocol.
| Solvent | Type | Rationale for Use |
| Dichloromethane | Chlorinated | Good solubility for reactants, easy removal. |
| Acetonitrile | Polar Aprotic | Minimizes hydrolysis of acyl chloride. |
| Dimethylformamide (DMF) | Polar Aprotic | Good solvent for reactions involving NaH. |
Temperature Control in Synthetic Protocols
Temperature is a critical parameter that must be carefully controlled during the synthesis of 1H-Indole, 1-(chloroacetyl)-. Conducting the reaction at low temperatures is a common practice to prevent decomposition of the product and minimize the occurrence of unwanted side reactions. evitachem.com The dropwise addition of chloroacetyl chloride to the indole solution at reduced temperatures helps to manage the exothermic nature of the reaction and maintain control over the reaction rate. evitachem.com
Regioselectivity Considerations in Acylation
The acylation of indole can occur at different positions on the indole ring, leading to issues of regioselectivity. The primary competition is between substitution at the nitrogen atom (N-acylation) and at the C3 position of the indole ring (C-acylation).
Competing Substitution at Indole Nitrogen versus Carbon
Friedel-Crafts acylation of free (NH) indoles is a direct method for introducing an acyl group; however, it often results in low yields due to competing substitution at the 1-position (N-acylation). nih.govresearchgate.net This can lead to the formation of N-acylated and 1,3-diacylated products, as well as potential polymerization of the indole. nih.gov To circumvent these side reactions, protection of the NH group is often necessary, though this adds extra steps to the synthetic sequence. nih.gov
Lewis Acid Catalysis in Regioselective Synthesis
The use of Lewis acids can significantly influence the regioselectivity of indole acylation. While traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can be employed, they often need to be used in stoichiometric amounts and require strictly anhydrous conditions. nih.gov Moreover, AlCl₃ can sometimes lead to decomposition. organic-chemistry.org
More recently, metal triflates have emerged as effective Lewis acid catalysts for the regioselective 3-acylation of indoles. nih.gov These catalysts are water-tolerant and can be used in catalytic amounts (1–5 mol %). nih.gov For instance, yttrium triflate (Y(OTf)₃) in an ionic liquid has been shown to be a highly effective catalytic system for the Friedel-Crafts acylation of indoles, affording 3-acylindoles in excellent yields with high regioselectivity. nih.gov Similarly, diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have been demonstrated to selectively acylate indoles at the 3-position in high yields under mild conditions without the need for NH protection. organic-chemistry.org
Table 3: Compound Names
| Compound Name |
|---|
| 1H-Indole, 1-(chloroacetyl)- |
| Acetonitrile |
| Aluminum trichloride |
| Chloroacetyl chloride |
| Dichloromethane |
| Diethylaluminum chloride |
| Dimethylaluminum chloride |
| Dimethylformamide |
| Hydrochloric acid |
| Indole |
| Potassium carbonate |
| Sodium hydride |
| Toluene |
| Triethylamine |
Chemical Transformations and Reactivity Profile of 1h Indole, 1 Chloroacetyl
Nucleophilic Substitution Reactions at the Chloroacetyl Moietybenchchem.comevitachem.comcore.ac.uk
The most prominent reactions involving 1H-Indole, 1-(chloroacetyl)- are nucleophilic substitutions at the α-carbon of the acetyl group. The chlorine atom is readily displaced by a wide range of nucleophiles, making this compound a versatile building block for introducing the indole-1-acetyl scaffold into various molecular structures. These reactions typically proceed via a standard SN2 mechanism.
The reaction of 1H-Indole, 1-(chloroacetyl)- with primary or secondary amines leads to the formation of N-substituted 2-(1H-indol-1-yl)acetamide derivatives. This amidation process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon bearing the chlorine atom, resulting in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. nih.govscite.ai This reaction is a common and efficient method for synthesizing a diverse library of indole-containing amides. sphinxsai.comsphinxsai.commdpi.com
The general reaction can be summarized as follows: 1H-Indole, 1-(chloroacetyl)- + R¹R²NH → 2-(1H-indol-1-yl)-N-R¹,R²-acetamide + HCl
A base, such as triethylamine (B128534) or potassium carbonate, is often employed to neutralize the hydrochloric acid byproduct. evitachem.comsphinxsai.com
| Nucleophile (Amine) | Product Class | Significance |
|---|---|---|
| Primary Amines (R-NH₂) | N-Substituted Indole-1-acetamides | Core structures in various biologically active molecules. |
| Secondary Amines (R₂NH) | N,N-Disubstituted Indole-1-acetamides | Leads to tertiary amide derivatives with distinct properties. |
| Hydrazines (R-NHNH₂) | Indole-1-acetylhydrazides | Precursors for synthesizing hydrazones and other heterocyclic systems. nih.gov |
In a similar fashion to amines, thiols can act as nucleophiles, attacking the chloroacetyl group to form thioester derivatives. evitachem.comnih.gov The sulfur atom of the thiol displaces the chloride ion, creating a carbon-sulfur bond and yielding an S-substituted 1H-indole-1-carbothioate. Thioesters are valuable intermediates in organic synthesis and are present in various natural products. tudelft.nl The synthesis is generally carried out under basic conditions to facilitate the formation of the more nucleophilic thiolate anion. organic-chemistry.org
The general reaction is: 1H-Indole, 1-(chloroacetyl)- + R-SH → S-Alkyl/Aryl 1H-indole-1-carbothioate + HCl
| Nucleophile (Thiol) | Product Class | Synthetic Utility |
|---|---|---|
| Alkyl Thiols (R-SH) | S-Alkyl Indole-1-carbothioates | Intermediates for further functionalization. |
| Aryl Thiols (Ar-SH) | S-Aryl Indole-1-carbothioates | Used in the synthesis of complex molecules and materials. nih.gov |
As detailed in the preceding sections, both amines and thiols are excellent nucleophiles for reaction with 1H-Indole, 1-(chloroacetyl)-. The high reactivity of the chloroacetyl moiety ensures that these substitution reactions generally proceed under mild conditions with good to excellent yields. sphinxsai.com The choice of solvent and base can be optimized to suit the specific nucleophile being used. For instance, solvents like dichloromethane, dimethylformamide (DMF), or acetonitrile (B52724) are commonly used. evitachem.com The versatility of this reaction allows for the straightforward attachment of the indole (B1671886) core to a wide array of amine- and thiol-containing molecules.
Oxidation and Reduction Pathwaysevitachem.com
Beyond nucleophilic substitution, the indole nucleus and the chloroacetyl group in 1H-Indole, 1-(chloroacetyl)- can undergo oxidation and reduction reactions, respectively.
The indole ring is susceptible to oxidation, particularly at the C2 position, to yield oxindole (B195798) (2-indolinone) derivatives. researchgate.net This transformation is a fundamental process in indole chemistry. nih.govnih.gov While the direct oxidation of 1H-Indole, 1-(chloroacetyl)- is not extensively detailed, the oxidation of the indole core is a well-established pathway. nasa.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS) are often employed for this purpose. researchgate.net Enzymatic oxidation, for example using chloroperoxidase, can also achieve this conversion, yielding oxindole as the major product. nih.govnih.gov The presence of the N-acyl group is expected to influence the reactivity of the indole ring towards oxidation.
The general transformation is characterized by the introduction of a carbonyl group at the 2-position of the indole ring.
| Reagent/Catalyst | Product | Reaction Type |
|---|---|---|
| m-CPBA, NBS | 1-(chloroacetyl)indolin-2-one | Chemical Oxidation |
| Chloroperoxidase / H₂O₂ | 1-(chloroacetyl)indolin-2-one | Enzymatic Oxidation nih.govnih.gov |
The carbonyl group of the chloroacetyl moiety can be reduced to a secondary alcohol, yielding 1-(2-chloro-1-hydroxyethyl)-1H-indole. evitachem.com This transformation is typically achieved using standard reducing agents that are selective for carbonyl groups. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. This reduction provides access to a different class of indole derivatives with a chiral center at the hydroxyl-bearing carbon.
The general reaction is: 1H-Indole, 1-(chloroacetyl)- + [H] → 1-(2-chloro-1-hydroxyethyl)-1H-indole
| Reducing Agent | Product Class | Key Transformation |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Chloro-alcohol Derivatives | Reduction of ketone to secondary alcohol. |
| Lithium Aluminum Hydride (LiAlH₄) | Chloro-alcohol Derivatives | Potent reduction of the carbonyl group. |
Cyclization Reactions
The chloroacetyl group attached to the indole nitrogen in 1H-Indole, 1-(chloroacetyl)- serves as a reactive handle for various intramolecular cyclization reactions, leading to the formation of diverse and complex heterocyclic systems.
Formation of Complex Heterocyclic Compounds
The reactivity of the chloroacetyl moiety allows for its participation in cyclization reactions to form fused heterocyclic systems. One notable example is the intramolecular cyclization of N'-Chloroacetylindole hydrazide derivatives. In this reaction, the indole hydrazide is first acylated with chloroacetyl chloride to yield the N'-chloroacetylindole hydrazide intermediate. Subsequent treatment with a base, such as sodium hydroxide (B78521) in dimethylformamide, induces an intramolecular nucleophilic substitution, where the hydrazide nitrogen displaces the chlorine atom, leading to the formation of a 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one. This transformation provides a straightforward route to novel medium-sized heterocyclic rings fused to the indole core.
Another significant application involves the photo-induced cyclization of chloroacetamide precursors. In this methodology, an indole derivative is N-alkylated with a suitable precursor, which is then converted to an N-chloroacetyl derivative. Upon photochemical irradiation, these chloroacetamide systems can undergo intramolecular cyclization to form novel indole-fused 8- and 9-membered ring heterocycles, such as indolo[2,1-d] nih.govbeilstein-journals.orgbenzodiazocine and indolo[7,7a,1-d,e] nih.govevitachem.combenzodiazonine derivatives.
| Starting Material | Reagents and Conditions | Product | Heterocyclic System |
| Substituted indole-2-carboxyhydrazides | 1. Chloroacetyl chloride, dry dioxane, reflux2. NaOH, DMF, reflux | 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one | Indole-fused 1,3,4-oxadiazinone |
| Indole derivatives with an N-linked 2-aminobenzyl group | 1. Chloroacetyl chloride2. Photochemical irradiation | Indole-fused diazocine and diazonine derivatives | Indole-fused 8- and 9-membered rings |
Synthesis of Azetidinone Derivatives
The chloroacetyl group is a key synthon in the construction of the four-membered β-lactam ring characteristic of azetidinone derivatives. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a prominent method for this transformation. While not starting directly from 1H-Indole, 1-(chloroacetyl)-, the established reactivity of chloroacetyl chloride in these reactions is directly applicable.
In a typical sequence, a Schiff base (imine) is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine. The chloroacetyl chloride serves as a precursor to the ketene, which then undergoes cycloaddition with the imine to form the 3-chloro-azetidin-2-one ring. The indole moiety can be incorporated into the azetidinone structure by using an indole-containing Schiff base. This reaction is a versatile method for the synthesis of a wide array of novel β-lactam derivatives with potential biological activities.
| Reactant 1 (Schiff Base) | Reactant 2 | Base | Solvent | Product |
| Indole-derived imine | Chloroacetyl chloride | Triethylamine | Dioxane or DMF | Indole-substituted 3-chloro-azetidin-2-one |
| Aromatic imine | Chloroacetyl chloride | Triethylamine | Dioxane | 4-Aryl-3-chloro-1-(substituted)-azetidin-2-one |
Engagement in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The N-acyl group of 1H-Indole, 1-(chloroacetyl)- can potentially influence or participate in such reaction cascades.
N-Acylation within Multi-component Sequences
While direct participation of 1H-Indole, 1-(chloroacetyl)- as a primary component in well-known MCRs like the Ugi or Passerini reactions is not extensively documented, the N-acylindole motif is recognized as a valuable synthetic intermediate in the context of these reactions.
In certain Ugi reaction sequences, N-acylindoles have been utilized as versatile intermediates. For instance, a convertible isocyanide containing an indole precursor can be employed in a Ugi four-component condensation. The resulting product can then be transformed into an N-acylindole intermediate, which facilitates the subsequent hydrolysis of a sterically hindered amide, a common challenge in Ugi chemistry. This strategy highlights the utility of the N-acylindole functionality in facilitating transformations within a multi-step synthetic sequence initiated by a multi-component reaction.
The general mechanism of the Ugi four-component reaction involves the condensation of an aldehyde or ketone with an amine to form an imine. This is followed by the addition of an isocyanide and a carboxylic acid to yield an α-acylamino amide.
| MCR Type | Role of N-Acylindole | Description |
| Ugi Reaction | Intermediate | An N-acylindole intermediate, formed from a Ugi product derived from a convertible isocyanide, can facilitate the hydrolysis of sterically hindered amides. |
Mechanistic Investigations in Synthesis and Transformation
Mechanism of Nucleophilic Attack by the Chloroacetyl Moiety
The formation of 1H-Indole, 1-(chloroacetyl)- proceeds via a nucleophilic substitution mechanism. The key step involves the indole (B1671886) nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl group. The accepted mechanism, particularly under basic conditions, involves the initial deprotonation of the indole's N-H group. researchgate.net
The process can be summarized as follows:
Deprotonation: A base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), abstracts the acidic proton from the nitrogen of the 1H-indole. researchgate.netresearchgate.net This step is crucial as it generates a highly nucleophilic indolide anion (or indole anion). The increased acidity of the N-H proton, influenced by the electron-withdrawing effect of the ester group in some substrates, facilitates this deprotonation.
Nucleophilic Attack: The resulting indolide anion, with its localized negative charge on the nitrogen, then acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Substitution: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group and forming the final N-acylated product, 1H-Indole, 1-(chloroacetyl)-. researchgate.net
This base-promoted pathway ensures high chemoselectivity for N-acylation, as the deprotonated nitrogen is a much stronger nucleophile than the C3 position of the indole ring. researchgate.net
Reaction Mechanism Elucidation for Indole Acylation
Elucidating the reaction mechanism for indole acylation requires careful consideration of the reaction conditions, which famously dictate the regioselectivity (N- vs. C-acylation).
Control experiments have been instrumental in confirming the mechanism for N-acylation. For instance, attempting the acylation in the absence of a base like Cs₂CO₃ results in no product formation, which underscores the essential role of the base in generating the nucleophilic indolide anion for the reaction to proceed. researchgate.net Similarly, the use of a base like pyridine (B92270) has been shown to facilitate N-acetylation, further supporting the deprotonation-acylation pathway.
This N-acylation mechanism stands in stark contrast to the well-known Friedel-Crafts C3-acylation of indole. The Friedel-Crafts pathway typically employs a Lewis acid (e.g., SnCl₄, AlCl₃) and an acyl chloride. researchgate.net In this case, the Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the indole ring, with the C3 position being the most reactive site for electrophilic attack. mdpi.com Therefore, the choice between a basic medium (favoring N-acylation) and a Lewis acid catalyst (favoring C3-acylation) is the primary determinant of the reaction's outcome. researchgate.netacs.org
It is also noted that heating indole with chloroacetyl chloride in a solvent like toluene (B28343) can yield 1-chloroacetylindole, suggesting that thermal conditions without a strong Lewis acid can also favor N-acylation. mdpi.com
Theoretical and Computational Studies on Reaction Pathways
While experimental studies provide a robust framework for understanding the N-acylation of indole, theoretical and computational chemistry offers deeper insights into the energetics and transition states of the reaction pathways. However, specific computational studies detailing the reaction between 1H-indole and chloroacetyl chloride are not widely available in the surveyed literature. Nevertheless, the application of these methods to other indole reactions demonstrates their power in mechanistic elucidation.
A hypothetical computational study on the N-acylation of indole would typically employ methods such as Density Functional Theory (DFT) to map the potential energy surface of the reaction. This analysis would involve calculating the Gibbs free energies (ΔG) of the reactants (indolide anion and chloroacetyl chloride), the transition state of the nucleophilic attack, and the final product.
The activation energy (ΔG‡) is the energy difference between the reactants and the highest-energy transition state. A lower activation energy indicates a faster reaction rate. For comparison, a DFT study on the [2+2] cycloaddition reaction of an indole derivative calculated a Gibbs free energy barrier of 12.7 kcal/mol for its key cycloaddition step. A similar analysis for N-acylation would quantify the energy barrier for the nucleophilic attack, providing a theoretical basis for the reaction's feasibility and rate under different conditions.
In the base-promoted N-acylation of indole, the primary reactive intermediate is the indolide anion. researchgate.net Its existence is inferred from the reaction's dependence on a base. Computational models can be used to calculate the structure and stability of such intermediates.
In more complex catalytic systems, identifying short-lived intermediates can be challenging experimentally. Computational chemistry serves as a powerful tool to model these transient species. For example, in biocatalytic N-acylation reactions involving thioesterase (TE) domains, the mechanism proceeds through a covalent acyl-enzyme intermediate. Theoretical models can elucidate the structure of this intermediate and the subsequent transition state leading to the final product. While mechanistically different from the chemical synthesis of 1H-Indole, 1-(chloroacetyl)-, these enzymatic studies highlight the capability of computational methods to identify and characterize key reaction intermediates in catalytic cycles involving indole acylation.
Structure Activity Relationship Sar Studies of Derivatives
Impact of Substituent Modifications on Chemical Reactivity
The chloroacetyl group attached to the nitrogen of the indole (B1671886) ring is a key functional moiety that dictates the chemical reactivity of 1H-Indole, 1-(chloroacetyl)- and its derivatives. This group serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. The nature of substituents on the indole ring can significantly modulate the reactivity of this chloroacetyl group.
The acylation of substituted indoles, such as 2,3-diphenyl-5-methoxy-indole, with chloroacetyl chloride is a common method to produce N-substituted derivatives. The resulting N-chloroacetyl derivative can then be reacted with a variety of nucleophiles, including amines, hydrazines, and thiols, to generate a library of new compounds nih.gov. The reactivity of the chloroacetyl group in these reactions is influenced by the electronic properties of the substituents on the indole nucleus.
For instance, the presence of electron-donating groups on the indole ring would be expected to increase the electron density on the nitrogen atom, which could potentially decrease the electrophilicity of the carbonyl carbon in the chloroacetyl group, thereby slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups would have the opposite effect, enhancing the electrophilicity of the carbonyl carbon and increasing the compound's reactivity towards nucleophiles.
A study on the synthesis of various N-substituted indole derivatives demonstrated that the N-chloroacetyl derivative of 2,3-diphenyl-5-methoxy-indole readily reacts with a range of nucleophiles, including amines, hydrazines, urea, thiophenol, and thioglycolic acid, to yield a variety of products nih.gov. This highlights the versatility of the chloroacetyl group as a handle for chemical modification.
Table 1: Reactivity of N-chloroacetyl derivative of 2,3-diphenyl-5-methoxy-indole with various nucleophiles nih.gov
| Nucleophile | Resulting Functional Group |
| Amines | N-substituted aminoacetyl |
| Hydrazines | N-substituted hydrazinoacetyl |
| Urea | N-substituted ureidoacetyl |
| Thiophenol | N-substituted (phenylthio)acetyl |
| Thioglycolic acid | N-substituted (carboxymethylthio)acetyl |
Electronic and Steric Effects of Substituents
The electronic and steric effects of substituents on the indole ring of 1H-Indole, 1-(chloroacetyl)- derivatives play a pivotal role in determining their chemical and physical properties. These effects can influence everything from the rate of a chemical reaction to the compound's conformation and its ability to interact with biological targets.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron distribution within the indole ring and the attached chloroacetyl group. A study on 4-substituted indoles demonstrated that electron-withdrawing groups (EWGs) tend to shift the maximum absorbance wavelength to the red (a bathochromic shift), while electron-donating groups (EDGs) cause a shift to the blue (a hypsochromic shift) nih.gov. This is a direct consequence of the substituent's influence on the electronic transition energies of the indole chromophore. While this study was not on 1-(chloroacetyl)indole specifically, the principles of how substituents electronically influence the indole ring are transferable.
In the context of 1-(chloroacetyl)indole derivatives, an electron-withdrawing substituent on the indole ring would increase the partial positive charge on the carbonyl carbon of the chloroacetyl group, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in the design of derivatives intended for covalent modification of biological macromolecules.
Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which can affect reaction rates and the preferred conformation of the molecule. For example, a bulky substituent near the N-chloroacetyl group could hinder the approach of a nucleophile, thereby slowing down a substitution reaction.
Correlation of Structural Features with Molecular Interactions
The ultimate goal of many SAR studies is to understand how specific structural features of a molecule correlate with its molecular interactions, particularly with biological targets. For derivatives of 1H-Indole, 1-(chloroacetyl)-, the key structural features to consider are the nature and position of substituents on the indole ring and the reactivity of the chloroacetyl group.
The chloroacetyl group itself is a reactive "warhead" that can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in a protein's binding site. The indole scaffold, on the other hand, provides the framework for non-covalent interactions, such as hydrophobic interactions, pi-stacking, and hydrogen bonding, which are responsible for the initial binding and orientation of the molecule within the target site.
The SAR of a series of 1H-indole-2-carboxamides, which share the indole core, revealed that the potency of these compounds as CB1 allosteric modulators was enhanced by the presence of specific substituents on the indole ring and on an attached phenyl ring nih.gov. For instance, a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position were found to be favorable for activity. Although this study is not on 1-(chloroacetyl)indole, it illustrates the principle that substituent modifications on the indole ring can fine-tune the molecular interactions and biological activity.
In a study of the structurally related (3-chloroacetyl)-indole, it was found to be a specific inhibitor of the protein kinase AKT nih.gov. This inhibition likely involves the covalent reaction of the chloroacetyl group with a nucleophilic residue in the kinase's active site, while the indole moiety contributes to the binding affinity and specificity. The study showed that (3-chloroacetyl)-indole was a more potent inhibitor of colon cancer cell growth than its parent compound, indole-3-carbinol, highlighting the importance of the chloroacetyl group for its biological activity nih.gov. While this is an isomer of the compound of interest, it provides a strong indication that the 1-(chloroacetyl)indole scaffold could also be a valuable starting point for the design of covalent inhibitors targeting other enzymes.
The correlation between structural features and molecular interactions can be summarized in the following table:
Table 2: Correlation of Structural Features with Potential Molecular Interactions
| Structural Feature | Potential Molecular Interaction |
| Chloroacetyl Group | Covalent bond formation with nucleophilic amino acid residues (e.g., Cys, His, Lys). |
| Indole Ring System | Hydrophobic interactions, pi-stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |
| Substituents on Indole Ring | Can modulate electronic properties to enhance reactivity of the chloroacetyl group. Can participate in specific hydrogen bonds or van der Waals interactions. Can influence the overall shape and conformation to optimize binding site fit. |
Advanced Applications in Organic Synthesis Research
Building Block for Developing Novel Materials
1H-Indole, 1-(chloroacetyl)-, also known as 2-chloro-1-indol-1-ylethanone, serves as a valuable building block in the development of novel materials due to its reactive chloroacetyl group attached to the indole (B1671886) scaffold. This inherent reactivity allows for its use as an intermediate in the synthesis of more complex indole derivatives. The chloroacetyl group can be readily displaced by a wide range of nucleophiles, such as amines and thiols, enabling the introduction of new functional groups and the construction of larger molecular architectures evitachem.com. This functionalization is a key step in creating materials with desired chemical and physical properties. For instance, the modification of the indole scaffold through reactions at the chloroacetyl group can significantly influence the biological profile of the resulting compounds, opening avenues for the design of new drugs . Its application extends to the industrial production of dyes and pigments, where the reactive functional groups are exploited to build complex chromophoric systems evitachem.com.
The synthesis of 1H-Indole, 1-(chloroacetyl)- itself typically involves the N-alkylation of indole with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) or sodium hydride evitachem.com. The reaction conditions, including the choice of solvent and temperature, are critical for optimizing the yield and minimizing side reactions evitachem.com. Dichloromethane is a commonly used solvent for this reaction evitachem.com.
| Property | Value |
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 2-chloro-1-indol-1-ylethanone |
| CAS Number | 61995-53-7 |
Table 1: Chemical Properties of 1H-Indole, 1-(chloroacetyl)- nih.gov
Intermediate in the Synthesis of Complex Indole Scaffolds
The indole ring system is a prevalent structural component in a vast number of biologically important natural and synthetic compounds . Consequently, the development of synthetic methodologies for the construction of functionalized indoles is a significant area of research in organic and medicinal chemistry . 1H-Indole, 1-(chloroacetyl)- serves as a key intermediate in the synthesis of a variety of complex indole scaffolds, leveraging the reactivity of the N-chloroacetyl group for further chemical transformations.
Synthesis of Tetra-arylimidazoles and Trisubstituted Imidazoles
While direct synthesis from 1H-Indole, 1-(chloroacetyl)- is not explicitly detailed in the provided search results, indole derivatives are crucial in the synthesis of tetra-arylimidazoles and trisubstituted imidazoles. For example, indole-based tetraarylimidazoles have been prepared through a multicomponent reaction of substituted 2-arylindole-3-carbaldehydes, benzil, substituted anilines, and ammonium (B1175870) acetate (B1210297) in acetic acid jcchems.com. The synthesis of 2,4,5-trisubstituted-imidazoles can be achieved in high yields from readily available starting materials, including those derived from indoles, using a copper iodide catalyst rsc.orgnih.gov. Another efficient method involves a one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde (which can be an indole derivative), and ammonium acetate under microwave irradiation in the presence of cupric chloride . These methods highlight the importance of functionalized indoles as precursors for complex heterocyclic systems like trisubstituted imidazoles.
Synthesis of Hydroxypyrimidines
Indole-containing pyrimidines have been synthesized from indole-3-aldehyde. The process involves reacting the aldehyde with 4-substituted acetophenones to form chalcones. These chalcones are then reacted with urea, thiourea, or guanidine (B92328) hydrochloride to yield the corresponding hydroxypyrimidines, thiopyrimidines, and aminopyrimidines elsevierpure.com. Another approach starts with 3-acetyl indole, which is converted into a vinylogous amide intermediate and then a chloroenal intermediate. This indole-appended chloroenal reacts with various amidines to produce novel biheterocyclic systems, including pyrimidines richmond.edu. These syntheses demonstrate the utility of functionalized indoles as precursors to pyrimidine (B1678525) derivatives.
Precursor to Diketopiperazine Analogs
1H-Indole, 1-(chloroacetyl)- can serve as a precursor for N-functionalized indoles that are key to synthesizing diketopiperazine analogs. Diketopiperazines are a prominent class of bioactive molecules nih.gov. The synthesis of indole-diketopiperazine esters can be achieved through the formation and intramolecular cyclization of intermediate amido-esters mdpi.com. For instance, 5-substituted-1H-indole-2-carboxylic acids can be converted to the corresponding diesters by reacting with ethyl bromoacetate (B1195939) in the presence of sodium hydride. These diesters then undergo further reactions, including coupling with hydroxylamine (B1172632) derivatives and intramolecular cyclization, to form diketopiperazine analogues mdpi.com. The synthesis of the natural product dipodazine, a diketopiperazine derivative, involves a stereoselective aldol (B89426) condensation between an N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione arkat-usa.org.
Generation of Indole-3-carboxaldehyde Analogues
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a derivative of 1H-Indole, 1-(chloroacetyl)-, is a key intermediate in the synthesis of novel indole-3-carboxaldehyde analogues. This intermediate is synthesized by the N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine . The subsequent coupling of this intermediate with various aryl amines via a base condensation reaction yields a series of novel indole-3-carboxaldehyde analogues . These analogues have been synthesized and evaluated for their antioxidant properties .
| Reactants | Reagents | Product |
| Indole-3-carboxaldehyde, Chloroacetyl chloride | Triethylamine, Tetrahydrofuran | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, Aryl amines | Potassium carbonate, Tetrahydrofuran | Novel Indole-3-carboxaldehyde analogues |
Table 2: Synthesis of Indole-3-carboxaldehyde Analogues
Design and Synthesis of Chemically Modified Indole Core Structures
The indole nucleus is a foundational scaffold in a multitude of biologically active compounds. The strategic modification of this core structure is a primary objective in medicinal chemistry and materials science. 1H-Indole, 1-(chloroacetyl)- is an exemplary starting material for these modifications due to the electrophilic nature of the carbon atom in the chloroacetyl moiety. This inherent reactivity allows for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and heterocyclic systems onto the indole core.
This process, often referred to as molecular hybridization, is a key strategy for designing novel compounds with potentially enhanced or specifically tailored properties. The chloroacetyl group acts as a reactive handle, facilitating the covalent attachment of various pharmacophores. Researchers have successfully reacted 1H-Indole, 1-(chloroacetyl)- and its derivatives with a variety of nucleophiles, including amines, thiols, and hydrazines, to generate extensive libraries of new indole-based molecules.
For instance, the reaction of an N-chloroacetyl indole derivative with different amines or thiols can lead to the formation of new amide or thioester linkages, respectively. This approach has been used to synthesize a series of N-substituted indole derivatives designed for specific biological evaluations. A notable application involves the synthesis of complex heterocyclic systems where a chloroacetylated indole intermediate is reacted with pre-formed heterocyclic rings like 1,3,4-thiadiazoles or 1,2,4-triazoles. nih.gov This methodology has been instrumental in creating novel compounds for anticancer research. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions for Modifying Indole Cores
| Reactant Class | Nucleophile Example | Resulting Linkage/Moiety | Reference |
|---|---|---|---|
| Amines | Heterocyclic amines (e.g., morpholine, piperazine) | Amide | |
| Thiols | Thiophenol | Thioester | |
| Hydrazines | Hydrazine hydrate | Hydrazide | |
| Heterocycles | Substituted 1,3,4-thiadiazoles | Thioether linkage to a heterocyclic system | nih.gov |
The synthesis of these modified structures typically involves the initial acylation of an indole ring with chloroacetyl chloride, often in the presence of a base such as triethylamine or sodium hydride, to form the 1-(chloroacetyl)-1H-indole intermediate. evitachem.com Subsequent reaction with a chosen nucleophile completes the synthesis of the desired modified indole structure.
Development of Targeted Small Molecule Scaffolds
The indole ring is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes indole-containing compounds prominent in the development of new therapeutic agents. 1H-Indole, 1-(chloroacetyl)- plays a crucial role as a foundational building block in the development of targeted small molecule scaffolds based on this privileged core.
By functionalizing the chloroacetyl group, chemists can systematically alter the structure of the indole molecule to optimize its interaction with specific biological targets, such as enzymes or receptors. This targeted approach is central to modern drug design, aiming to create molecules with high efficacy and selectivity.
A significant area of research is the development of anticancer agents. nih.govnih.gov The indole scaffold is present in numerous approved anticancer drugs. nih.gov Synthetic strategies using chloroacetylated indoles allow for the creation of novel derivatives designed to interact with specific targets implicated in cancer progression, such as protein kinases like EGFR (Epidermal Growth Factor Receptor) or signaling pathways like the p53-MDM2 pathway. nih.gov For example, research has shown the design and synthesis of indole derivatives bearing penta-heterocyclic moieties, which demonstrated potent antiproliferative activity against lung and leukemia cancer cell lines. nih.gov The synthesis of these molecules involved using a chloroacetyl group to link the indole core to other heterocyclic systems. nih.gov
Table 2: Indole-Based Scaffolds and Their Biological Targets
| Derived Scaffold Class | Synthetic Strategy Involving Chloroacetylation | Potential Biological Target/Application | Reference |
|---|---|---|---|
| Indole-Thiadiazole Hybrids | Linking an indole intermediate to a thiadiazole moiety via a chloroacetyl-derived tether. | Anticancer (e.g., targeting EGFR and p53-MDM2 pathways) | nih.gov |
| Indole-Triazole Hybrids | Coupling a chloroacetylated indole with a triazole ring system. | Anticancer | nih.gov |
| N-substituted Indole Amides | Reaction of 1-(chloroacetyl)-1H-indole with various amines. | Kinase Binding Modulation |
The development of these targeted scaffolds is a multi-step process that begins with the rational design of the molecule, followed by its chemical synthesis, and finally its biological evaluation. The use of 1H-Indole, 1-(chloroacetyl)- as a key intermediate provides a reliable and versatile route to access a vast chemical space of novel indole derivatives, significantly contributing to the discovery of new lead compounds for drug development.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Derived Compounds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of derivatives of 1H-Indole, 1-(chloroacetyl)-, docking studies have been extensively used to investigate their binding modes and affinities with various biological targets. These studies are crucial for identifying promising candidates for further development as therapeutic agents.
For instance, various indole (B1671886) derivatives have been docked against a range of protein targets to explore their inhibitory potential. Targets have included cyclooxygenase (COX) enzymes, serotonin (B10506) receptors, tyrosinase, and various protein kinases. nih.govmdpi.com The results of these docking studies often show strong binding affinities, sometimes exceeding that of reference drugs, highlighting the potential of the indole scaffold in drug design. researchgate.net
Table 1: Molecular Docking Investigations of Indole Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Indole-hydrazone derivatives | COX-1 and COX-2 | High docking scores and binding energy in good agreement with pharmacological results. mdpi.com |
| 3-Ethyl-1H-indole derivatives | COX-2 | Predicted binding affinities were significantly higher than the reference drug meloxicam. researchgate.net |
| Indole-benzimidazole-isoxazoles | Topoisomerase I & II | Identified as promising dual inhibitors through docking studies. nih.gov |
| General Indole derivatives | Serotonin 5-HT1A/2A Receptors | The indole moiety penetrates deeply into the receptor's hydrophobic microdomain. |
| Indole–1,2,4–triazole hybrids | AKT1 kinase enzyme | Showed higher binding affinities than the control drug Ipatasertib. |
The analysis of ligand-protein interactions provides a detailed picture of how indole derivatives bind to their target proteins at the molecular level. These interactions are predominantly non-covalent and include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions.
Studies have revealed that the primary anchoring point for many indole derivatives is an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate (Asp) residue in the receptor's binding pocket. The indole moiety itself often extends deep into hydrophobic pockets of the target protein. nih.gov In the binding of an indole derivative to bovine serum albumin (BSA), thermodynamic analysis indicated that hydrogen bonding and van der Waals forces were the primary forces involved in the interaction. nih.gov Furthermore, in studies involving serotonin receptors, a key interaction is the salt bridge formed between the ligand and a conserved Asp 3.32 residue. nih.gov
Conformational analysis in molecular modeling examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Docking studies show that the specific conformation adopted by an indole derivative within the binding site of a protein is critical for its activity. The binding pose is stabilized by the aforementioned ligand-protein interactions.
Investigations into the binding of indole derivatives with proteins like BSA have also suggested that the interaction can induce conformational changes in the protein molecule itself. nih.gov This induced fit can be crucial for the biological function and highlights a dynamic interplay between the ligand and its target. Molecular dynamics simulations have been used to confirm the stability of these binding poses over time, showing that the studied compounds remain relatively stable in their binding sites. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. For indole derivatives, methods like Density Functional Theory (DFT) are used to understand their intrinsic properties, which can then be correlated with their chemical behavior and biological activity. researchgate.netresearchgate.net
These calculations provide valuable data on molecular geometry, dipole moments, and the distribution of electron density. researchgate.netresearchgate.net For example, DFT calculations using the B3LYP/6–31+G(d,p) basis set have been used to determine the optimal molecular shape and atomic charges of indole derivatives. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding how it will interact with biological targets. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer and proton transfer events. researchgate.net
Energy barrier determination is a specific application of quantum chemical calculations that involves calculating the energy required for a chemical reaction or conformational change to occur. This is essential for understanding reaction mechanisms and the stability of different molecular conformations. While this is a recognized application of quantum chemistry, specific studies detailing the energy barrier determination for reactions or conformational changes involving 1H-Indole, 1-(chloroacetyl)- or its direct derivatives were not prominently featured in the surveyed literature. Such calculations would typically be used to explore the kinetics of its synthesis or its reactions with biological nucleophiles.
Prediction of Molecular Attributes for Compound Design
A key goal of computational chemistry in drug discovery is to predict the molecular attributes of novel compounds before they are synthesized, thereby guiding the design process. This includes predicting their biological activity, pharmacokinetic properties, and potential for toxicity.
For derivatives of 1H-Indole, 1-(chloroacetyl)-, computational models are used to predict properties like Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical for a compound's success as a drug. researchgate.net These predictions help to validate the drug-likeness and favorable pharmacokinetic profiles of newly designed molecules. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the chemical structure of compounds with changes in their biological activity, are also developed. A novel QSAR model based on a GP-Tree algorithm has been used to effectively identify relevant molecular descriptors for predicting the anticancer activity of indole derivatives. nih.gov By integrating the results from molecular docking (which predict binding affinity) with these ADME and QSAR predictions, researchers can rationally design and prioritize new indole derivatives with enhanced therapeutic potential. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing 1-(chloroacetyl)-1H-indole derivatives?
The synthesis typically involves introducing the chloroacetyl group to the indole nitrogen via alkylation or acylation reactions. Key methodologies include:
- N-Alkylation : Reacting 1H-indole with chloroacetyl chloride in the presence of a base (e.g., NaH in DMSO or K₂CO₃ in CH₃CN) to achieve selective substitution at the nitrogen atom .
- Acylation : Using chloroacetyl chloride with carbazole derivatives under anhydrous conditions to form esters, as demonstrated in the synthesis of 1-(9H-carbazole-9-yl)chloroethanone .
- Solvent Optimization : Dry DMF or acetonitrile is often preferred to minimize hydrolysis of the chloroacetyl group .
Q. Which spectroscopic techniques are most effective for characterizing 1-(chloroacetyl)-1H-indole compounds?
- NMR Spectroscopy : Critical for confirming substitution patterns on the indole ring and verifying chloroacetyl group attachment (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl signals) .
- FTIR Analysis : Identifies characteristic C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry : Provides molecular ion peaks and fragmentation patterns to confirm molecular weight and structural integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in chloroacetyl-indole syntheses?
- Base Selection : Use of NaH in DMSO for N-alkylation improves reactivity compared to weaker bases like K₂CO₃, particularly for sterically hindered indoles .
- Temperature Control : Reactions conducted at 0–25°C reduce side reactions (e.g., hydrolysis or polymerization) .
- Purification Strategies : Column chromatography with gradients of ethyl acetate/hexane effectively isolates products, while recrystallization from ethanol/water enhances purity .
Q. How should researchers address contradictions between molecular weight data and reactivity trends in polymer synthesis involving chloroacetyl derivatives?
- Case Study : In poly(ester amide) synthesis, molecular weight (GPC data) may plateau despite FTIR indicating ongoing reactivity. This discrepancy arises from reduced molecular mobility at higher monomer ratios, highlighting the need for kinetic studies over bulk-scale agitation .
- Mitigation : Use small-scale reaction monitoring (e.g., in situ FTIR) and adjust stirring rates to ensure homogeneity .
Q. What mechanistic insights guide the design of chloroacetyl-indole derivatives for biological activity?
- Nucleophilic Substitution : The chloroacetyl group’s electrophilic carbon enables conjugation with amines, thiols, or hydrazines, forming bioactive hybrids (e.g., hydrazides for anticancer applications) .
- Structure-Activity Relationships (SAR) : Derivatives with electron-withdrawing groups (e.g., fluorine) on the indole ring show enhanced stability and target affinity in medicinal chemistry studies .
Safety and Handling
Q. What safety protocols are essential when handling 1-(chloroacetyl)-1H-indole compounds?
- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatile chloroacetyl chloride byproducts .
- Waste Management : Collect halogenated waste separately and neutralize residuals with alkaline solutions (e.g., 10% NaOH) before disposal .
- Emergency Measures : Immediate rinsing with water for spills on skin and inhalation exposure protocols per OSHA guidelines .
Applications in Drug Discovery
Q. How are 1-(chloroacetyl)-1H-indole derivatives utilized in developing kinase inhibitors or anticancer agents?
- Scaffold Functionalization : The chloroacetyl group serves as a handle for attaching pharmacophores (e.g., morpholino or piperazine moieties) to modulate kinase binding .
- Case Example : Derivatives like MT8 (1-(4-chlorobutyl)-1H-indole coupled with morpholinopiperidinone) exhibit antitumor activity in pancreatic adenocarcinoma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
